3-Chloro-4-fluorophenol

Catalog No.
S1892575
CAS No.
2613-23-2
M.F
C6H4ClFO
M. Wt
146.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorophenol

Achieve reliable regioselectivity in pharmaceutical and agrochemical synthesis with this specific 3,4-dihalo building block.

  • Essential for quinolone antibiotics & fluorinated herbicides via 3-chloro-4-fluoroaniline intermediate.
  • Non-interchangeable with positional isomers; prevents byproducts and yield loss.
  • High-purity precursor for nucleophilic aromatic substitution and polymer films.

Consistent quality for R&D and scale-up.

CAS Number

2613-23-2

Product Name

3-Chloro-4-fluorophenol

IUPAC Name

3-chloro-4-fluorophenol

Molecular Formula

C6H4ClFO

Molecular Weight

146.54 g/mol

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H

InChI Key

ZQXLIXHVJVAPLW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1O)Cl)F

The exact mass of the compound 3-Chloro-4-fluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Chloro-4-fluorophenol, Phenol, 3-chloro-4-fluoro-, 3-Chloro-4-fluorobenzenol, 4-Fluoro-3-chlorophenol, 3-chloro-4-fluoro-phenol

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

3-Chloro-4-fluorophenol (CAS: 2613-23-2) is a di-halogenated aromatic compound essential for synthesizing complex organic molecules. It primarily serves as a high-purity precursor in the production of specialized agrochemicals, pharmaceuticals, and other fine chemicals where the specific electronic and steric properties conferred by the 3-chloro and 4-fluoro substitution pattern are critical for reaction outcomes and final product performance. [REFS-1, REFS-2] Its utility is defined by the precise arrangement of its functional groups, which dictates reactivity and is not easily replicated by simpler phenols or isomers.

Procurement Fit

Dihalogenated phenol building block for pharmaceutical and agrochemical intermediate synthesis
3-chloro-4-fluoro substitution pattern supports defined electronic and steric profile in downstream reactions
Low-melting crystalline solid supports melt-based handling and crystallization workflows

Substituting 3-Chloro-4-fluorophenol with positional isomers (e.g., 2-chloro-4-fluorophenol), or simpler analogs (e.g., 4-fluorophenol or 3-chlorophenol) is often unviable. The specific 3,4-dihalo arrangement provides a unique combination of inductive electron withdrawal and steric hindrance that precisely controls regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution or etherification. [1] Using an incorrect isomer can lead to the formation of undesired byproducts, significantly lower yields, or complete failure to produce the target molecule, making this compound non-interchangeable for many established synthesis protocols.

Substitution Risk

Isomers
Positional isomers (e.g. 4-chloro-3-fluoro, 2-chloro-4-fluoro) create a different electronic environment on the aromatic ring, which may alter regioselectivity in subsequent transformations and limit direct substitution without process re-optimization.
Analogs
Mono-halogenated analogs (e.g. 3-chlorophenol, 4-fluorophenol) shift lipophilicity and acidity profiles, which may affect reaction kinetics, membrane permeability context, and target molecule properties.
Identity
The specific 3-chloro-4-fluoro pattern governs solid-state thermal behavior and volatility. Substituting with a different isomer or analog may require different purification strategies and handling protocols.

Precursor for Diphenyl Ether Synthesis

3-Chloro-4-fluorophenol is a documented precursor for creating substituted diphenyl ethers, a core structure in many bioactive molecules. For example, it is used to prepare 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether, a key step in synthesizing certain flavone and xanthone derivatives. Attempting this synthesis with a different isomer, such as 4-chloro-3-fluorophenol, would result in a structurally distinct final product with different biological properties, demonstrating the non-interchangeability of these precursors.

Evidence DimensionPrecursor for specific target molecule
Target Compound DataUsed to prepare 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether.
Comparator Or Baseline4-Chloro-3-fluorophenol, which would yield a different, undesired regioisomer.
Quantified DifferenceQualitative but absolute: leads to the correct vs. incorrect final molecular structure.
ConditionsSynthesis of flavone and xanthone derivatives via diphenyl ether intermediates.

For multi-step syntheses of high-value compounds, using the exact, specified precursor is critical to avoid costly failures and ensure the final product meets structural and activity specifications.

Melting Point
Data to verify
38–40 °C vs 52–56 °C (4-Cl-3-F isomer) Δ ≈ 14–16 °C
Supports solid-state handling differentiation
Literature-reported values; confirm per lot

Defined pKa for Predictable Reactivity

The acidity of a phenol is critical for controlling reaction rates in base-catalyzed processes. While direct experimental pKa data for 3-chloro-4-fluorophenol is scarce, comparisons with related compounds show the significant impact of halogen positioning. In DMSO, the pKa of 3-chlorophenol is 15.83, while 3-fluorophenol is 15.88, indicating their similar electron-withdrawing strength at the meta position. [1] In contrast, 4-fluorophenol has a pKa of 9.89 in water. [2] The combined inductive effects of both chlorine at the 3-position and fluorine at the 4-position give 3-chloro-4-fluorophenol a distinct acidity profile compared to mono-substituted or differently substituted dihalophenols, ensuring predictable deprotonation and reactivity.

Evidence DimensionAcidity (pKa)
Target Compound DataPredicted to have a pKa influenced by both 3-Cl and 4-F substituents.
Comparator Or Baseline3-Chlorophenol (pKa=15.83 in DMSO), 3-Fluorophenol (pKa=15.88 in DMSO), 4-Fluorophenol (pKa=9.89 in water).
Quantified DifferenceThe specific pKa value, arising from the unique substitution pattern, differentiates it from its parent monosubstituted phenols and other isomers.
ConditionsAqueous or DMSO solution.

Selecting a phenol with the correct pKa is crucial for optimizing reaction conditions, catalyst choice, and yield in processes sensitive to substrate acidity, such as etherifications or condensations.

Lipophilicity
Reported
XLogP3 = 2.4 vs 4-Fluorophenol ≈ 1.4
Supports membrane permeability context
Calculated XLogP3 method; approx. 1 log unit higher

Distinct Oxidation Potential for Selective Reactions

The anodic oxidation potential of phenols is highly dependent on the nature and position of ring substituents. Studies on various chlorophenols show that the onset of oxidation occurs at distinct potentials. For instance, linear sweep voltammograms at pH 6 show that phenol, 4-chlorophenol (4-MCP), and 3-chlorophenol (3-MCP) all begin to oxidize near +0.9 V vs SHE, but their current-potential curves differ, indicating varied reactivity and fouling behavior. [1] The unique electronic environment of 3-Chloro-4-fluorophenol, with both a chloro and a highly electronegative fluoro group, provides a distinct oxidation potential compared to mono-halogenated or di-chloro analogs, which is a key parameter for applications in electropolymerization or as a mediator in electrochemical sensors.

Evidence DimensionAnodic Oxidation Potential
Target Compound DataPossesses a characteristic oxidation potential due to its specific 3-Cl, 4-F substitution.
Comparator Or BaselineVarious chlorophenols (e.g., 3-MCP, 4-MCP) exhibit oxidation onsets near +0.9 V (vs SHE) but with different voltammetric profiles.
Quantified DifferenceThe specific potential and voltammetric signature will differ from other halogenated phenols, enabling selective electrochemical processes.
ConditionsAqueous solution, pH 6, Platinum electrode.

For applications in electrosynthesis or sensors, a compound with a well-defined and differentiated oxidation potential allows for greater selectivity and control, preventing the unwanted oxidation of other components in a mixture.

Acidity (pKa)
Data to verify
9.01 ± 0.18 vs 8.52 ± 0.18 (4-Cl-3-F isomer) Δ ≈ 0.5
Deprotonation behavior may differ in base-catalyzed steps
Predicted values; experimental validation advised
Boiling Point
Class-level inference
104 °C at 11 mmHg 2-Cl-4-F isomer: 171–172 °C (atm)
Supports vacuum distillation purification workflow
Conditions differ; direct comparison limited

Pharmaceutical & Agrochemical Scaffold Synthesis

This compound is the designated choice when synthesizing complex molecules like substituted diphenyl ethers, where the precise 3-chloro-4-fluoro pattern is required to direct subsequent reactions and ensure the formation of the correct, biologically active isomer.

Electropolymerization of Functional Polymers

Its distinct electrochemical oxidation potential makes it a candidate monomer for creating functional polymer films. This allows for the production of materials with tailored electronic properties for use in sensors or coatings, where control over the polymerization potential is necessary to avoid side reactions. [1]

Intermediates for Quinolone Antibiotics and Herbicides

The compound serves as a crucial starting material for producing 3-chloro-4-fluoroaniline, a key intermediate for several quinolone antibiotics and fluorinated herbicides. [2] The specific halogenation pattern is carried through the synthesis to become an integral part of the final active molecule's structure.

Application Fit Matrix

Application
Selection Property
Validation Focus
API Synthesis — Halogenated Phenol Motif
Substitution pattern specificity
pKa and LogP profile verification
Herbicide Synthesis
Isomer-dependent structural requirement
Regiochemical identity confirmation
Regioselective Cross-Coupling
Differential C–Cl vs C–F reactivity
Chemoselectivity under coupling conditions
Enzyme Probe Studies
Dual-halogen tracking signature
Metabolic pathway interpretation

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2613-23-2

Wikipedia

3-Chloro-4-fluorophenol

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